Methyltrienolon

Übersicht

Beschreibung

Metribolone, also known as methyltrienolone, is a synthetic and orally active anabolic-androgenic steroid. It is a derivative of nandrolone (19-nortestosterone) and is known for its high potency and strong binding affinity to the androgen receptor. Metribolone was never marketed for medical use due to its severe hepatotoxicity at low dosages, but it has been widely used in scientific research as a ligand in androgen receptor binding assays .

Wissenschaftliche Forschungsanwendungen

Androgen Receptor Studies

Binding Affinity and Mechanism of Action

Methyltrienolone is recognized for its specific binding to androgen receptors, making it a valuable tool in the study of these receptors in various tissues, including human tumors. Unlike natural androgens, methyltrienolone does not bind to sex steroid plasma binding proteins, allowing for clearer insights into receptor activity without interference from plasma contamination . This characteristic enhances its utility in ligand binding assays (LBAs) and photoaffinity labeling of androgen receptors .

Research Findings

A study demonstrated that methyltrienolone could effectively characterize androgen receptor binding in human prostate tissue, providing insights into the mechanisms of androgen action in cancer biology . Its application has facilitated the understanding of androgen receptor dynamics in both normal and pathological states.

Metabolic Research

Effects on Metabolic Disorders

Methyltrienolone has been investigated for its potential effects on metabolic disorders, particularly in models of diabetes. In a study involving alloxan-induced diabetic rats, administration of methyltrienolone was shown to significantly reduce hyperglycemia and restore hormonal balance by enhancing insulin sensitivity and promoting DNA/RNA synthesis in liver cells .

Case Study Insights

The research indicated that methyltrienolone administration led to increased expression of androgen receptors and improved metabolic parameters, suggesting its potential therapeutic role in managing metabolic disorders associated with hormonal imbalances .

Pharmacological Research

Pharmacodynamics and Toxicology

Despite its promising applications, methyltrienolone has faced scrutiny due to severe hepatotoxicity observed at low dosages during early clinical trials for conditions such as advanced breast cancer . Although it was never marketed for medical use due to these safety concerns, it remains a standard reference compound in pharmacological studies focused on anabolic-androgenic steroids.

Comparative Studies with Other Anabolic Steroids

Methyltrienolone has been compared with other anabolic-androgenic steroids to evaluate their pharmacological profiles. Research has shown that while it exhibits potent anabolic effects, the lack of tissue selectivity raises concerns regarding its safety profile compared to other synthetic alternatives .

Doping Research

Illicit Use in Sports

Methyltrienolone has also been studied within the context of doping in sports. Its powerful anabolic properties make it attractive for athletes seeking performance enhancement. Understanding its effects on muscle growth and physical performance is crucial for developing effective anti-doping strategies .

Data Tables

Wirkmechanismus

Target of Action

Methyltrienolone, also known as Metribolone, is a synthetic non-aromatizable androgen and anabolic steroid . It primarily targets the Androgen Receptor (AR) . The AR plays a crucial role in the development and function of several tissues, including the prostate and skeletal muscle .

Mode of Action

Metribolone binds strongly to the androgen receptor, acting as a potent agonist . This binding triggers a series of events that lead to gene expression changes, promoting cell growth and differentiation . It is more potent in activating the androgen receptor than dihydrotestosterone .

Biochemical Pathways

The binding of Metribolone to the androgen receptor sets off a chain of events that can increase muscle mass or reduce body weight . It also has high affinity for the progesterone receptor (PR), and binds to the glucocorticoid receptor (GR) as well . The drug was identified as a potent antimineralocorticoid, with similar affinity for the mineralocorticoid receptor as aldosterone and spironolactone .

Pharmacokinetics

It’s known that metribolone has very low affinity for human serum sex hormone-binding globulin (shbg), which may influence its bioavailability .

Result of Action

The result of Metribolone’s action is the promotion of substantial muscle growth, strength, and endurance . It’s important to note that metribolone was found to produce signs of severe hepatotoxicity at very low dosages .

Action Environment

The action of Metribolone can be influenced by various environmental factors. It’s worth noting that Metribolone was never approved for medical use due to its liver toxicity, even at low doses .

Biochemische Analyse

Biochemical Properties

Methyltrienolone functions within the body by attaching to androgen receptors in cells throughout, including muscle, fat, bone, and brain . This binding sets off a chain of events that make these cells grow bigger or stronger, which can increase muscle mass or reduce body weight . In addition to the AR, Methyltrienolone has high affinity for the progesterone receptor (PR), and binds to the glucocorticoid receptor (GR) as well .

Cellular Effects

Methyltrienolone’s effects on hunger, energy levels, and fat oxidation assist in managing the metabolism of fats and carbohydrates . It also aids in the muscles’ uptake and storage of more glycogen . The performance and endurance of muscle cells can be significantly increased thanks to this substantial energy source . Additionally, erythropoietin can be released from the kidneys when Methyltrienolone is stimulated, increasing the synthesis of red blood cells .

Molecular Mechanism

Methyltrienolone is an agonist of the AR, with both anabolic and androgenic activity . It is one of the most potent AAS to have ever been synthesized, with 120 to 300 times the oral anabolic potency and 60 to 70 times the androgenic potency of the reference AAS methyltestosterone in castrated male rats . The drug was also identified as a potent inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD) 1 and 2 .

Dosage Effects in Animal Models

The effects of Methyltrienolone vary with different dosages in animal models

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Metribolon wird durch Methylierung von Trenbolon synthetisiertDie Reaktion erfordert typischerweise die Verwendung starker Methylierungsmittel unter kontrollierten Bedingungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von Metribolon folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Verwendung fortschrittlicher Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) ist üblich, um die Reinheit des Produkts zu überprüfen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Metribolon unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Metribolon kann zu verschiedenen Metaboliten oxidiert werden. Diese Reaktion wird typischerweise durch Enzyme in der Leber katalysiert.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, was zur Bildung verschiedener reduzierter Metaboliten führt.

Substitution: Metribolon kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen im Molekül durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Verschiedene Nukleophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Metaboliten, die im Vergleich zur Stammverbindung unterschiedliche biologische Aktivitäten haben können .

Vergleich Mit ähnlichen Verbindungen

Trenbolone: Metribolone is a methylated derivative of trenbolone, sharing similar anabolic and androgenic properties but with higher potency.

Nandrolone: Both metribolone and nandrolone are derivatives of 19-nortestosterone, but metribolone has a stronger binding affinity to the androgen receptor.

Methyltestosterone: While both compounds are anabolic-androgenic steroids, metribolone is significantly more potent than methyltestosterone

Uniqueness: Metribolone’s uniqueness lies in its exceptionally high potency and strong binding affinity to the androgen receptor, making it one of the most potent anabolic-androgenic steroids ever synthesized. its severe hepatotoxicity limits its use to scientific research rather than clinical applications .

Biologische Aktivität

Methyltrienolone, also known as R1881, is a synthetic anabolic steroid that exhibits potent androgenic properties. This compound has been extensively studied for its biological activity, particularly concerning its interactions with androgen receptors and its effects on various physiological processes. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity of methyltrienolone.

Methyltrienolone primarily acts as an agonist of the androgen receptor (AR), leading to a variety of biological effects. It binds with high affinity to ARs in various tissues, including prostate and muscle cells, facilitating transcriptional activation of genes associated with muscle growth and other androgenic effects. Studies have shown that methyltrienolone can influence DNA/RNA synthesis in liver cells, particularly under conditions of metabolic stress such as diabetes .

Binding Affinity and Selectivity

Methyltrienolone demonstrates significant binding affinity for androgen receptors compared to other steroids. It has been reported to bind to both ARs and progesterone receptors, indicating a potential dual mechanism of action that may influence therapeutic applications and side effects . The binding characteristics are summarized in the following table:

| Steroid | Binding Affinity (nM) | Receptor Type |

|---|---|---|

| Methyltrienolone (R1881) | 0.1-0.5 | Androgen Receptor |

| Other Anabolic Steroids | Varies (higher than 1) | Various (AR, PR) |

Effects on Metabolism

Research indicates that methyltrienolone can alter metabolic pathways. In animal models, it has been shown to reduce blood glucose levels and improve insulin sensitivity by enhancing the regeneration of androgen receptors in liver cells . Additionally, it affects the synthesis of nuclear acids in hepatocytes, which is crucial for cellular function and regeneration.

Study on Diabetic Rats

A study involving male rats with alloxan-induced diabetes demonstrated that methyltrienolone administration led to significant reductions in glucose levels and improvements in testosterone concentrations. The compound also supported the regeneration of androgen receptor expression in liver cells, suggesting therapeutic potential for metabolic disorders .

Human Prostate Cancer Research

In prostate cancer studies, methyltrienolone was used to evaluate its effects on tumor growth and androgen receptor activity. The results indicated that it could enhance AR-mediated transcriptional activity even in mutated forms of the receptor commonly found in cancerous tissues . This suggests that methyltrienolone may have applications in treating hormone-sensitive cancers.

Toxicological Considerations

Despite its potential benefits, the use of methyltrienolone is associated with several side effects. Chronic administration can lead to alterations in lipid profiles and liver function, necessitating careful monitoring in therapeutic contexts . The compound's anabolic properties also raise concerns regarding misuse in sports and bodybuilding, highlighting the need for regulatory oversight.

Eigenschaften

IUPAC Name |

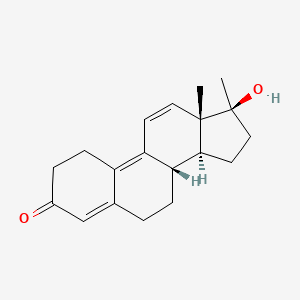

(8S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h7,9,11,16-17,21H,3-6,8,10H2,1-2H3/t16-,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCIJQPRIXGQOE-XWSJACJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034162 | |

| Record name | Methyltrienolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

965-93-5 | |

| Record name | Methyltrienolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=965-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metribolone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000965935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metribolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02998 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyltrienolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyltrienolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltrienolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METRIBOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C323EGI97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of methyltrienolone?

A: Methyltrienolone exhibits a high affinity for the androgen receptor (AR). [, , , ]

Q2: How does methyltrienolone exert its effects on cells?

A: Upon binding to the AR, methyltrienolone induces a conformational change in the receptor, leading to its translocation to the nucleus. [, , ] The activated AR complex then binds to specific DNA sequences known as androgen response elements (AREs), ultimately regulating the transcription of target genes. [, , ]

Q3: What are the downstream effects of methyltrienolone-mediated AR activation?

A3: Methyltrienolone, through AR activation, can influence a variety of cellular processes, including:

- Prostate-specific protein expression: In prostate cancer cell lines like LNCaP, methyltrienolone stimulates the production of prostate-specific antigen (PSA) mRNA and protein. []

- Growth and proliferation: Studies have shown that methyltrienolone can promote the growth of androgen-dependent tissues, such as the prostate and seminal vesicles in rats. []

- Metabolic regulation: Research suggests methyltrienolone may influence glucose metabolism and insulin sensitivity. [, ]

- Muscle protein synthesis: While not fully elucidated, some studies propose a potential role for methyltrienolone in influencing muscle protein synthesis. [, , ]

Q4: What is the molecular formula and weight of methyltrienolone?

A4: Methyltrienolone has a molecular formula of C20H26O2 and a molecular weight of 302.45 g/mol.

Q5: Is there information available regarding methyltrienolone's material compatibility or stability under various conditions?

A5: The provided research papers primarily focus on the biological activity and receptor interactions of methyltrienolone. Information regarding its material compatibility and stability under various conditions is limited within these studies.

Q6: Does methyltrienolone possess any catalytic properties?

A6: Methyltrienolone is not known to exhibit catalytic properties. It primarily functions as a ligand, binding to the AR and influencing gene expression.

Q7: Have computational methods been used to study methyltrienolone?

A: Yes, computational studies have been employed to investigate the binding of methyltrienolone to the androgen receptor. [, ] For instance, docking studies have been used to understand how the structure of methyltrienolone contributes to its high affinity for the AR. [, ]

Q8: How do structural modifications to methyltrienolone affect its activity?

A: Structural modifications, particularly around the 17β-hydroxyl group, influence methyltrienolone's interaction with the AR. [, ] For instance, the addition of bulky substituents can diminish its binding affinity. Studies have shown that the 17α-methyl group contributes to its resistance to metabolism and its long duration of action. [, , , , ]

Q9: What is known about the stability and formulation of methyltrienolone?

A9: The provided research papers primarily focus on methyltrienolone's in vitro and in vivo biological activity. Information about its stability under various conditions and formulation strategies is limited in these studies.

Q10: Are there specific SHE regulations pertaining to methyltrienolone?

A10: As a potent androgen with potential for misuse, methyltrienolone is often subject to regulations regarding its handling, storage, and distribution. Specific SHE regulations may vary depending on the country or region.

Q11: What is the ADME profile of methyltrienolone?

A: Methyltrienolone is known to be well-absorbed after administration. [] Unlike testosterone, it does not bind significantly to sex hormone-binding globulin (SHBG) and is not susceptible to 5α-reductase metabolism. [] This contributes to its high potency and prolonged duration of action.

Q12: Has methyltrienolone shown efficacy in any in vitro or in vivo models?

A12: Yes, methyltrienolone has demonstrated efficacy in various experimental models:

- Cell-based assays: It effectively activates AR-mediated gene transcription in prostate cancer cell lines, such as DU-145 and LNCaP. [, ]

- Animal models: In rodent models, methyltrienolone maintains the weight of androgen-dependent tissues like the prostate and seminal vesicles, even at low doses. []

Q13: What are the known mechanisms of resistance to methyltrienolone?

A13: Although methyltrienolone is a potent androgen, resistance can develop. Potential mechanisms include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.